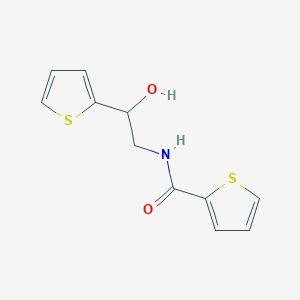
(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C25H19FN4O2 and its molecular weight is 426.451. The purity is usually 95%.
BenchChem offers high-quality (3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Synthesis
- A study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted compounds, including pyrazol-1-yl)(quinolin-4-yl)methanones, highlights a convergent synthesis approach. These compounds demonstrated significant cytotoxicity in human leukocytes at high concentrations, indicating potential biomedical research applications (Bonacorso et al., 2016).
- Fluorescence in biomedical analysis : Another research focused on a novel stable fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore could serve as a fluorescent labeling reagent for carboxylic acids, showing promising utility in biomedical analysis (Hirano et al., 2004).
- A study on quinoline derivatives synthesized through the reaction of propanetrione-oximes with diaminoarenes produced novel quinoxaline derivatives. These derivatives' structures were elucidated, suggesting potential applications in material science or chemical synthesis (Boltacheva et al., 2019).
Antimicrobial and Antifungal Applications
- Research into the antimicrobial activity of certain pyrazol-1-yl)(pyridin-4-yl)methanones found that compounds with a methoxy group exhibited high antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
- Antifungal activity was explored in a study synthesizing novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. Specific substituents on the phenyl ring enhanced antifungal activity, suggesting these compounds' utility in antifungal research or treatment (Lv et al., 2013).
Corrosion Inhibition
- Corrosion inhibition studies on quinoxaline-based propanones showed that these compounds effectively retard the corrosion rate of mild steel in hydrochloric acid. The study demonstrates the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
(3-fluorophenyl)-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-24-8-3-2-7-19(24)21-15-23(16-9-10-20-22(14-16)28-12-11-27-20)30(29-21)25(31)17-5-4-6-18(26)13-17/h2-14,23H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANZPJMZJALSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
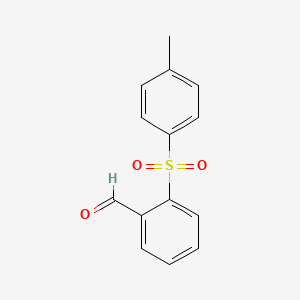
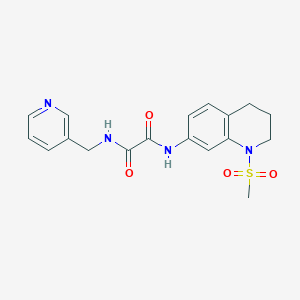
methanesulfonamide](/img/structure/B2415381.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)
![6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2415391.png)
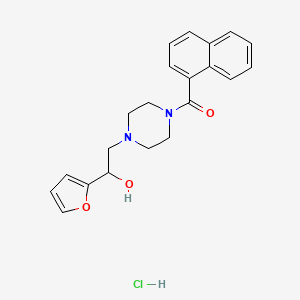
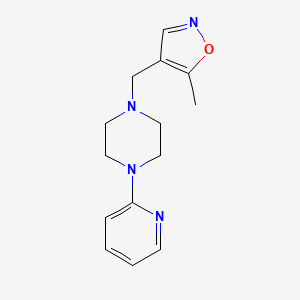
![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)
